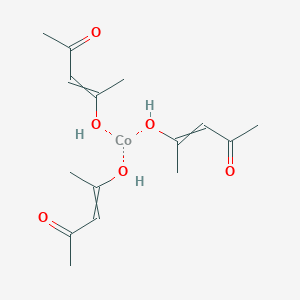

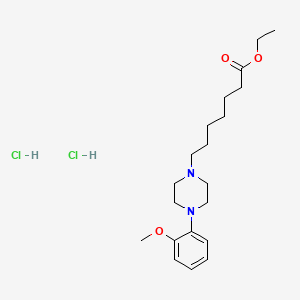

Cobalt;4-hydroxypent-3-en-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

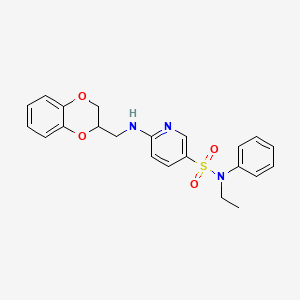

Co(C5H7O2)3\text{Co}(C_5H_7O_2)_3Co(C5H7O2)3

, is a versatile compound with a variety of applications in scientific research. Below is a comprehensive analysis of its unique applications across different fields:Catalysis

Cobalt(III) acetylacetonate: is widely used as a catalyst in organic synthesis. Its ability to facilitate various chemical reactions makes it valuable for speeding up processes such as polymerization and oxidation reactions . The compound’s stability and reactivity under different conditions allow researchers to explore new synthetic pathways and reaction mechanisms.

Material Science

In material science, Cobalt(III) acetylacetonate serves as a precursor for the synthesis of cobalt-based materials. These materials have applications in energy storage, magnetic devices, and as sensors . The compound’s decomposition under controlled conditions can lead to the formation of cobalt oxides or other cobalt compounds with specific properties.

Biomedical Applications

The magnetic properties of cobalt compounds derived from Cobalt(III) acetylacetonate make them suitable for biomedical applications, including magnetic resonance imaging (MRI) and targeted drug delivery systems . The compound’s ability to form stable nanoparticles is particularly useful in creating contrast agents for imaging and carriers for therapeutic agents.

Antimicrobial Activity

Research has shown that cobalt compounds exhibit antimicrobial activity, which can be harnessed for developing new antimicrobial agents. Cobalt(III) acetylacetonate can be used to synthesize cobalt ferrite nanoparticles, which have shown efficacy against various bacteria, especially Gram-negative strains .

Photocatalysis

Cobalt(III) acetylacetonate is also explored for its photocatalytic properties. It can be used in the degradation of dyes and other organic pollutants under light irradiation, contributing to environmental cleanup efforts .

Chemical Vapor Deposition (CVD)

The compound is utilized in chemical vapor deposition processes to fabricate various shapes of carbon nanostructures. This application is significant in the field of nanotechnology, where precise control over material properties is essential .

Vulcanization of Rubber

In the rubber industry, Cobalt(III) acetylacetonate is used as an additive in the vulcanization process. It helps in improving the mechanical properties of rubber, making it more durable and resistant to degradation .

Semiconductor Applications

Metal acetylacetonate complexes, including Cobalt(III) acetylacetonate, find use in the semiconductor industry. They are applied in the production of semiconductors, serving as precursors for metal deposition in various electronic devices .

Safety and Hazards

Zukünftige Richtungen

The use of cobalt in the field of artificial photosynthesis, i.e., the conversion of solar energy into fuels, is a promising future direction . The production of hydrogen gas using water as the molecular substrate currently represents one of the most challenging and appealing reaction schemes in this field .

Wirkmechanismus

Target of Action

Cobalt(III) acetylacetonate, also known as Co(acac)3, is a coordination complex derived from the acetylacetonate anion and cobalt ions It is widely used as a precursor for nanoparticle research, polymer science, and catalysis .

Mode of Action

The compound forms a six-membered chelate ring by bonding each oxygen atom of the acetylacetonate anion to the cobalt ion . This structure is crucial for its reactivity and selectivity in various catalytic reactions . The compound is also used to produce homogeneous catalysts by reduction .

Biochemical Pathways

It is known that metal enolates, such as cobalt(iii) acetylacetonate, are used in a plethora of catalyzed reactions . These reactions can influence various biochemical pathways depending on the specific context of use.

Result of Action

Cobalt(III) acetylacetonate has been used for the preparation of a new family of monoporphyrinates, which are interesting for their photochemical and magnetic properties and synthetic applications . It has also been used as a precursor to grow pure Co3O4 with pulsed-spray evaporation chemical vapor deposition .

Eigenschaften

IUPAC Name |

cobalt;4-hydroxypent-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Co/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDJVBXSSLDNJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24CoO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark-green or black solid; [Hawley] Dark green crystals, slightly soluble in water (3 g/L); [MSDSonline] |

Source

|

| Record name | Cobalt(III) acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cobalt;4-hydroxypent-3-en-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate](/img/structure/B1226023.png)

![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1226029.png)

![N-[3-(4-morpholinyl)propyl]-3-(3-pyridinyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1226030.png)

![3-[3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl]-4-pyrido[2,3-d]pyrimidinone](/img/structure/B1226032.png)

![1-(3,5-Dimethylphenyl)-3-[5-(dimethylsulfamoyl)-2-methylphenyl]urea](/img/structure/B1226036.png)

![2-[5-[(3-Chlorophenyl)thio]-2-thiophenyl]pyridine](/img/structure/B1226037.png)

![7-bromo-5-phenyl-4-propionyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B1226038.png)